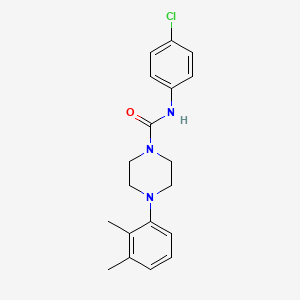
N-(4-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide, commonly known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1980s by Pfizer, and since then, it has been extensively studied for its potential therapeutic applications. CP-55940 is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body.
Mécanisme D'action
CP-55940 exerts its effects by binding to and activating the CB1 and CB2 receptors in the human body. The CB1 receptor is primarily located in the central nervous system, while the CB2 receptor is primarily located in the immune system. Activation of these receptors leads to a variety of physiological and biochemical effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a variety of biochemical and physiological effects in the human body. Some of the effects include pain relief, anti-inflammatory effects, neuroprotection, and anti-tumor effects. CP-55940 has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CP-55940 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of CB1 and CB2 receptor activation in a highly specific manner. Additionally, CP-55940 is relatively stable and has a long half-life, which makes it suitable for use in long-term experiments.
One of the limitations of using CP-55940 in lab experiments is its potential for off-target effects. CP-55940 has been shown to interact with other receptors in the human body, such as the vanilloid receptor and the sigma receptor. This can lead to unintended effects and make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on CP-55940. One area of research is the development of more selective CB1 and CB2 receptor agonists that have fewer off-target effects. Another area of research is the development of novel delivery methods for CP-55940, such as nanoparticles or liposomes, which could improve its bioavailability and reduce potential side effects. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of CP-55940 and its potential therapeutic applications in various fields of medicine.
Méthodes De Synthèse
The synthesis of CP-55940 involves several steps, starting from the reaction of 4-chlorobenzyl cyanide with 2,3-dimethylphenylmagnesium bromide to form the intermediate 4-(2,3-dimethylphenyl)-1-phenylmethylpiperidine. This intermediate is then reacted with chloroformate to form the corresponding carbamate, which is finally converted to CP-55940 by reacting with piperazine in the presence of a base.
Applications De Recherche Scientifique
CP-55940 has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the areas where CP-55940 has shown promise include pain management, neuroprotection, and cancer treatment. Studies have shown that CP-55940 can effectively reduce pain and inflammation in animal models of arthritis and neuropathic pain. CP-55940 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. Additionally, CP-55940 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-4-3-5-18(15(14)2)22-10-12-23(13-11-22)19(24)21-17-8-6-16(20)7-9-17/h3-9H,10-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGXTBOBZZKVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

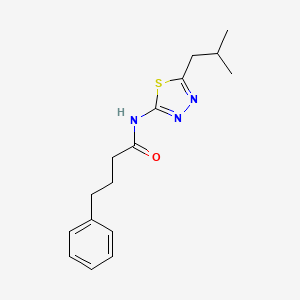
![N-(4-chlorobenzyl)-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5831322.png)

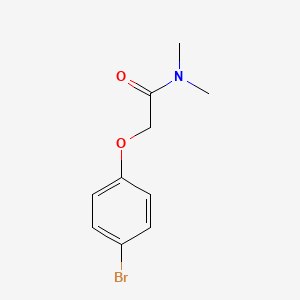
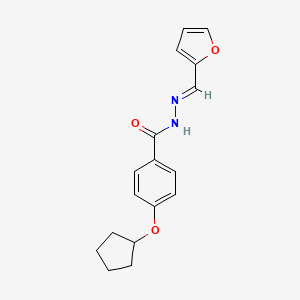
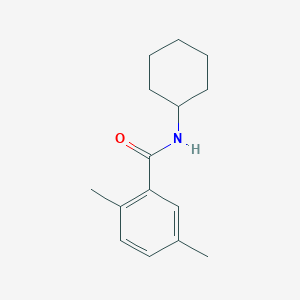
![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)
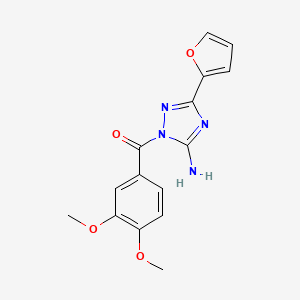
![3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5831396.png)
![({4-methyl-5-[4-(propionylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5831400.png)

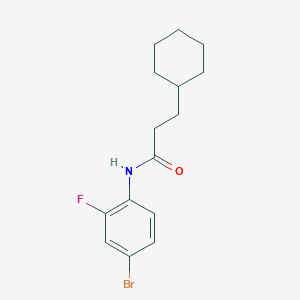

![2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5831424.png)